molecular formula C10H15N3 B13063503 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13063503
M. Wt: 177.25 g/mol
InChI Key: IDYDWSQGTZNSFM-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to the imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the cyclopropyl and methyl groups.

    Imidazo[1,2-a]pyrimidine: Parent compound without the cyclopropyl and methyl substitutions.

    Cyclopropyl-imidazole: Contains a cyclopropyl group but differs in the core structure.

Uniqueness

7-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of both cyclopropyl and methyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-7-6-13-5-4-9(8-2-3-8)12-10(13)11-7/h6,8-9H,2-5H2,1H3,(H,11,12)

InChI Key

IDYDWSQGTZNSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)C3CC3

Origin of Product

United States

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